molecular formula C12H9N3O2 B13104412 3-Cyano-5-methylcinnolin-4-yl acetate

3-Cyano-5-methylcinnolin-4-yl acetate

Cat. No.: B13104412
M. Wt: 227.22 g/mol
InChI Key: MDDJHTIYIYEHFM-UHFFFAOYSA-N
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Description

3-Cyano-5-methylcinnolin-4-yl acetate is a heterocyclic compound featuring a cinnoline core substituted with a cyano group at position 3, a methyl group at position 5, and an acetate ester at position 2. Cinnoline derivatives are nitrogen-containing bicyclic aromatic systems known for applications in pharmaceuticals, agrochemicals, and materials science due to their electron-deficient structure and reactivity. The cyano group enhances electrophilic properties, while the acetate moiety may influence solubility and metabolic stability.

Properties

Molecular Formula

C12H9N3O2

Molecular Weight

227.22 g/mol

IUPAC Name

(3-cyano-5-methylcinnolin-4-yl) acetate

InChI

InChI=1S/C12H9N3O2/c1-7-4-3-5-9-11(7)12(17-8(2)16)10(6-13)15-14-9/h3-5H,1-2H3

InChI Key

MDDJHTIYIYEHFM-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)N=NC(=C2OC(=O)C)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyano-5-methylcinnolin-4-yl acetate typically involves the cyanoacetylation of amines. One common method is the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different conditions. For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the desired cyanoacetamide compounds . Another method involves stirring the reactants without solvent at elevated temperatures, such as 70°C, followed by overnight stirring at room temperature .

Industrial Production Methods

Industrial production of 3-Cyano-5-methylcinnolin-4-yl acetate may involve large-scale synthesis using similar methods but optimized for efficiency and yield. This could include the use of continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

3-Cyano-5-methylcinnolin-4-yl acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.

    Substitution: The acetate group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

3-Cyano-5-methylcinnolin-4-yl acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Cyano-5-methylcinnolin-4-yl acetate involves its interaction with molecular targets and pathways. The cyano group can participate in nucleophilic addition reactions, while the acetate group can undergo hydrolysis. These interactions can modulate biological pathways, making the compound a potential candidate for drug development .

Comparison with Similar Compounds

Structural Analogs and Functional Group Analysis

The compound’s key functional groups (cyano, methyl, acetate) can be compared to those in other molecules:

Table 1: Functional Group Comparison
Compound Name CAS Number Molecular Formula Functional Groups Key Applications/Properties
3-Cyano-5-methylcinnolin-4-yl acetate Not Available C₁₂H₉N₃O₂ Cyano, methyl, acetate Potential pharmaceutical intermediate
Allyl Cyanide (3-Butenenitrile) 109-75-1 C₄H₅N Cyano, alkene Industrial intermediate
Zinc Acetate Dihydrate 5970-45-6 C₄H₆O₄Zn·2H₂O Acetate, metal coordination Electrolyte, catalyst


Key Observations :

  • Cyano Group Reactivity: Allyl cyanide’s nitrile group is highly reactive in nucleophilic additions and polymerizations . The cyano group in 3-cyano-5-methylcinnolin-4-yl acetate may similarly participate in click chemistry or serve as a directing group in synthesis.
  • Acetate Solubility : Zinc acetate’s solubility in water (43.6 g/100 mL at 20°C) and coordination properties suggest that the acetate in the target compound may enhance aqueous solubility or enable metal-binding interactions.

Spectroscopic and Electronic Properties

While direct spectroscopic data for 3-cyano-5-methylcinnolin-4-yl acetate is unavailable, studies on zinc acetate’s electronic structure (e.g., resonant inelastic X-ray scattering (RIXS) spectra) highlight acetate’s role in modifying electron distribution in solution . The cyano group’s strong electron-withdrawing effect likely red-shifts UV-Vis absorption peaks compared to non-cyano cinnolines.

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